Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone
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Overview
Description
Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone is a complex organic compound with a unique structure that includes a thiazepane ring, a phenyl group, and an imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone typically involves the reaction of a thiazepane derivative with a phenyl isocyanate. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction. The process involves the formation of an imine bond, which is crucial for the compound’s structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction can produce an amine derivative.
Scientific Research Applications
Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- Phenyl[(2Z)-2-(phenylimino)-1,3-thiazolidin-3-yl]methanone
- Phenyl[(2Z)-2-(phenylimino)-1,3-thiazinan-3-yl]methanone
Uniqueness
Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone is unique due to its thiazepane ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research and industrial applications.
Properties
CAS No. |
31930-28-6 |
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Molecular Formula |
C18H18N2OS |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
phenyl-(2-phenylimino-1,3-thiazepan-3-yl)methanone |
InChI |
InChI=1S/C18H18N2OS/c21-17(15-9-3-1-4-10-15)20-13-7-8-14-22-18(20)19-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |
InChI Key |
GILVKVQQNKMWLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCSC(=NC2=CC=CC=C2)N(C1)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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